Single-Crystal XRD Unit Cell Parameters Compared to DFT-Optimized Geometry for 3-Bromo-5-(2,5-difluorophenyl)pyridine
Single-crystal X-ray diffraction (XRD) analysis of 3-bromo-5-(2,5-difluorophenyl)pyridine yielded experimentally determined unit cell parameters that were compared against geometry-optimized structures calculated using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level [1]. This head-to-head comparison between experimental and computational data provides validation of the compound's three-dimensional molecular conformation in the solid state, a critical parameter for applications requiring precise structural knowledge [1].
| Evidence Dimension | Unit cell parameters (a, b, c in Å; α, β, γ in °) and crystal system |
|---|---|
| Target Compound Data | Monoclinic crystal system; a = 3.9686(2) Å, b = 10.3885(5) Å, c = 26.3403(13) Å, β = 92.711(3)° (experimental XRD) [1] |
| Comparator Or Baseline | Monoclinic crystal system; a = 3.987 Å, b = 10.411 Å, c = 26.492 Å, β = 92.85° (DFT-optimized geometry) [1] |
| Quantified Difference | Δa = -0.0184 Å (-0.46%), Δb = -0.0225 Å (-0.22%), Δc = -0.1517 Å (-0.58%), Δβ = -0.139° (-0.15%) [1] |
| Conditions | Single-crystal XRD data collected at room temperature; DFT optimization performed at B3LYP/6-311+G(d,p) level of theory in gas phase [1] |
Why This Matters
This validated structural data enables confident prediction of solid-state properties (packing, morphology) and serves as a quality control benchmark for procurement, ensuring the received material matches the crystallographically characterized form.
- [1] Ghiasuddin, Akram M, Adeel M, Khalid M, Tahir MN, Khan MU, Asghar MA, Ullah MA, Iqbal M. A combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl) pyridine and 3,5-bis(naphthalen-1-yl)pyridine: Insight into the synthesis, spectroscopic, single crystal XRD, electronic, nonlinear optical and biological properties. Journal of Molecular Structure. 2018;1160:129-141. doi:10.1016/j.molstruc.2018.01.100 View Source
